molecular formula C16H23IO10 B7957296 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside

2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside

Cat. No.: B7957296
M. Wt: 502.25 g/mol
InChI Key: GHUHKLKAXBLEAS-OWYFMNJBSA-N
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Description

2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is a synthetic carbohydrate derivative. This compound is significant in the field of glycoscience, particularly for its role in studying glycosylation processes and developing glycosidase inhibitors and glycoconjugates. Its molecular formula is C16H23IO10, and it has a molecular weight of 502.25 g/mol.

Preparation Methods

The synthesis of 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside typically involves the acetylation of alpha-D-mannopyranoside followed by the introduction of an iodoethyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation. The iodoethyl group is introduced using iodoethanol in the presence of a suitable catalyst. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.

Chemical Reactions Analysis

2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:

    Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetyl groups can be hydrolyzed to yield the free hydroxyl groups of the mannopyranoside.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions include deacetylated mannopyranosides and various substituted derivatives.

Scientific Research Applications

2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is widely used in scientific research, particularly in:

    Chemistry: As a synthetic intermediate in the preparation of complex carbohydrates and glycoconjugates.

    Biology: In the study of glycosylation processes and the development of glycosidase inhibitors.

    Industry: Used in the synthesis of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside involves its role as a glycosyl donor in glycosylation reactions. The compound interacts with glycosyltransferases and other enzymes involved in carbohydrate metabolism, facilitating the transfer of glycosyl groups to acceptor molecules. This process is crucial for the formation of glycosidic bonds and the synthesis of complex carbohydrates.

Comparison with Similar Compounds

Similar compounds to 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside include:

    2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside: Similar structure but with a galactose backbone.

    2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside: Similar structure but with a glucose backbone.

    2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-xylopyranoside: Similar structure but with a xylose backbone.

The uniqueness of this compound lies in its specific mannose backbone, which makes it particularly useful for studying mannose-specific glycosylation processes and interactions.

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-iodoethoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23IO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUHKLKAXBLEAS-OWYFMNJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCI)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCI)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23IO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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